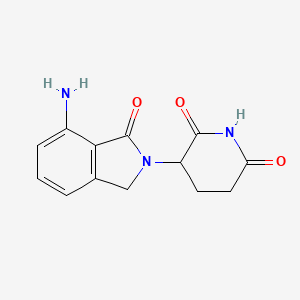

![molecular formula C10H12F2N2O2 B6145521 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid CAS No. 2167584-36-1](/img/no-structure.png)

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (DFMIA) is a synthetic compound used in scientific research. It is a small-molecule agonist of the G-protein-coupled receptor GPR40, which is involved in the regulation of glucose-induced insulin secretion. DFMIA has been used to study the mechanism of action of GPR40, its biochemical and physiological effects, and its potential applications for laboratory experiments.

Applications De Recherche Scientifique

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid has been used in scientific research to study the effects of GPR40 activation on glucose-induced insulin secretion. It has been used to investigate the mechanism of action of GPR40 and its biochemical and physiological effects. In addition, this compound has been used to study the effects of GPR40 activation on insulin secretion in vivo, as well as its potential therapeutic applications in the treatment of type 2 diabetes.

Mécanisme D'action

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is an agonist of GPR40, which is a G-protein-coupled receptor involved in the regulation of glucose-induced insulin secretion. Activation of GPR40 by this compound leads to the activation of the G-protein Gαq, which in turn activates the enzyme phospholipase Cβ, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This leads to the activation of the enzyme protein kinase C (PKC), resulting in the activation of the enzyme phosphoinositide 3-kinase (PI3K), which in turn activates the enzyme Akt, resulting in the activation of the enzyme glycogen synthase kinase 3β (GSK3β). This leads to the activation of the enzyme phosphodiesterase 3B (PDE3B), resulting in the hydrolysis of cAMP, leading to the activation of the enzyme adenylate cyclase, resulting in the formation of cAMP, which in turn activates the enzyme protein kinase A (PKA), resulting in the activation of the enzyme glucose transporter 4 (GLUT4), resulting in the transport of glucose into the cell, leading to the activation of the enzyme glucose-6-phosphatase (G6Pase), resulting in the conversion of glucose to glucose-6-phosphate (G6P), leading to the activation of the enzyme hexokinase (HK), resulting in the formation of glucose-6-phosphate (G6P), leading to the activation of the enzyme phosphofructokinase (PFK), resulting in the formation of fructose-6-phosphate (F6P), leading to the activation of the enzyme fructose-1,6-bisphosphatase (FBPase), resulting in the conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (FBP), leading to the activation of the enzyme pyruvate kinase (PK), resulting in the formation of pyruvate, leading to the activation of the enzyme pyruvate dehydrogenase (PDH), resulting in the conversion of pyruvate to acetyl-CoA, leading to the activation of the enzyme citrate synthase (CS), resulting in the formation of citrate, leading to the activation of the enzyme ATP citrate lyase (ACL), resulting in the formation of acetyl-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting

Méthodes De Synthèse

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid can be synthesized from N-acetyl-4-amino-3-difluoromethyl-5,6,7,8-tetrahydro-1H-indazole in a two-step reaction. In the first step, the amine is reacted with acetic anhydride in the presence of pyridine to form the corresponding acetic acid. In the second step, the acetic acid is reacted with anhydrous hydrazine to form the desired product.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid involves the reaction of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole to a reaction flask", "Add chloroacetic acid to the reaction flask", "Add base to the reaction flask to initiate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a specific amount of time", "Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid", "Extract the product using a suitable solvent", "Purify the product using techniques such as recrystallization or chromatography" ] } | |

Numéro CAS |

2167584-36-1 |

Formule moléculaire |

C10H12F2N2O2 |

Poids moléculaire |

230.21 g/mol |

Nom IUPAC |

2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid |

InChI |

InChI=1S/C10H12F2N2O2/c11-10(12)9-6-3-1-2-4-7(6)14(13-9)5-8(15)16/h10H,1-5H2,(H,15,16) |

Clé InChI |

GEPPWHSCRJBZRK-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)F |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.